4-cyano-N-methyl-N-(4-picolyl)benzamide
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Overview
Description
4-cyano-N-methyl-N-(4-picolyl)benzamide is an organic compound that features a cyano group, a methyl group, and a picolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-methyl-N-(4-picolyl)benzamide typically involves the reaction of 4-picolylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-methyl-N-(4-picolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-carboxy-N-methyl-N-(4-picolyl)benzamide.
Reduction: 4-amino-N-methyl-N-(4-picolyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-methyl-N-(4-picolyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-methyl-N-(4-picolyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyano group can interact with the enzyme’s active site residues, while the picolyl and benzamide groups provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with a nitro group instead of a picolyl group.
4-cyano-N-methyl-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a picolyl group.
4-cyano-N-methyl-N-(4-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a picolyl group.
Uniqueness
4-cyano-N-methyl-N-(4-picolyl)benzamide is unique due to the presence of the picolyl group, which can enhance its binding affinity and specificity for certain biological targets. The picolyl group can also influence the compound’s electronic properties, making it suitable for specific applications in materials science.
Properties
IUPAC Name |
4-cyano-N-methyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18(11-13-6-8-17-9-7-13)15(19)14-4-2-12(10-16)3-5-14/h2-9H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETRXFWAMCUBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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